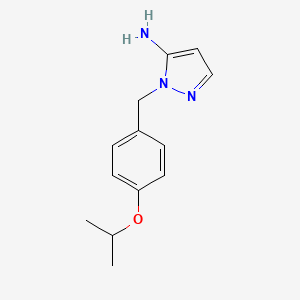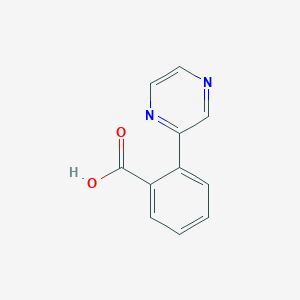
(2-(Pyrazin-2-yl)phenyl)carboxylic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Pyrazin-2-yl)phenyl)carboxylic acid is an organic compound that features a pyrazine ring attached to a phenyl group, which is further connected to a carboxylic acid group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Pyrazin-2-yl)phenyl)carboxylic acid typically involves the reaction of pyrazine derivatives with phenyl carboxylic acids. One common method involves the condensation of pyrazin-2-amine with 2-bromobenzoic acid in the presence of a base such as potassium carbonate. The reaction is usually carried out in a polar aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and reduce production costs. Catalysts such as palladium on carbon (Pd/C) may be employed to facilitate the reaction and improve efficiency.
化学反応の分析
Types of Reactions
(2-(Pyrazin-2-yl)phenyl)carboxylic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding carboxylate salts.
Reduction: The pyrazine ring can be reduced under specific conditions to form dihydropyrazine derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Nitration using a mixture of concentrated nitric acid (HNO3) and sulfuric acid (H2SO4); halogenation using bromine (Br2) or chlorine (Cl2) in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Carboxylate salts such as sodium (2-(pyrazin-2-yl)phenyl)carboxylate.
Reduction: Dihydropyrazine derivatives.
Substitution: Nitro or halogenated derivatives of this compound.
科学的研究の応用
(2-(Pyrazin-2-yl)phenyl)carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of advanced materials and catalysts for various chemical processes.
作用機序
The mechanism of action of (2-(Pyrazin-2-yl)phenyl)carboxylic acid involves its interaction with specific molecular targets. The pyrazine ring can act as a chelating agent, binding to metal ions and affecting their biological activity. The carboxylic acid group can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity to proteins and enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
類似化合物との比較
Similar Compounds
Pyridine-2-carboxylic acid: Similar structure but with a pyridine ring instead of a pyrazine ring.
2-(Pyridin-2-yl)benzoic acid: Similar structure with a pyridine ring attached to a benzoic acid moiety.
2-(Pyrazin-2-yl)pyrimidine: Contains a pyrazine ring attached to a pyrimidine ring.
Uniqueness
(2-(Pyrazin-2-yl)phenyl)carboxylic acid is unique due to the presence of both a pyrazine ring and a phenyl carboxylic acid group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. Its ability to undergo diverse chemical reactions and interact with multiple molecular targets sets it apart from similar compounds.
特性
分子式 |
C11H8N2O2 |
|---|---|
分子量 |
200.19 g/mol |
IUPAC名 |
2-pyrazin-2-ylbenzoic acid |
InChI |
InChI=1S/C11H8N2O2/c14-11(15)9-4-2-1-3-8(9)10-7-12-5-6-13-10/h1-7H,(H,14,15) |
InChIキー |
MHDZTGOJSAJOMZ-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)C2=NC=CN=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


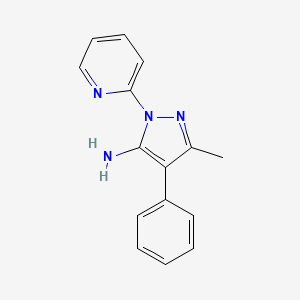
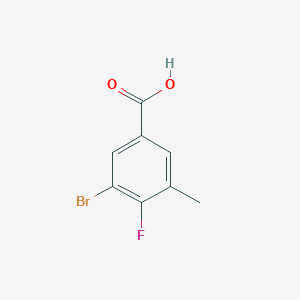
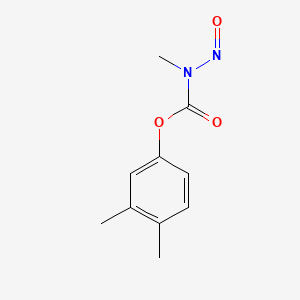

![2,8-Diazaspiro[4.5]decane-1,3-dione, 2-ethyl-](/img/structure/B13940167.png)
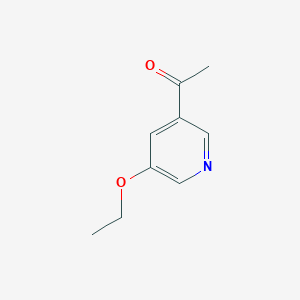


![1H-Benzofuro[2,3-f]indole-2,3-dione](/img/structure/B13940188.png)



![1-(Oxazolo[4,5-b]pyridin-2-yl)-5-phenylpentan-1-one](/img/structure/B13940214.png)
